5-Bromo-4-hydroxyquinolin-2(1H)-one
Description
Academic Significance of the 4-Hydroxyquinolin-2(1H)-one Heterocyclic Scaffold
The 4-hydroxyquinolin-2(1H)-one structure is a privileged heterocyclic scaffold, recognized for its presence in numerous natural products and pharmaceutical agents. researchgate.net Its academic importance stems from the diverse and potent biological activities exhibited by its derivatives. These activities include antifungal, antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov
The versatility of the 4-hydroxyquinolin-2(1H)-one scaffold allows for chemical modifications at several positions, enabling the creation of large libraries of compounds for biological screening. researchgate.net Researchers have synthesized and tested numerous derivatives, revealing that substitutions on the quinolone ring can significantly influence the compound's bioactivity. nih.govnih.gov For example, studies have demonstrated that attaching different functional groups can yield compounds with potent herbicidal or antineoplastic activities. nih.gov The core structure's ability to interact with biological targets, such as inhibiting Photosystem II in plants or enzymes crucial for pathogen survival, makes it a valuable template for drug discovery. nih.gov The investigation into this scaffold has led to the identification of compounds with antitubercular activity, highlighting its potential in addressing infectious diseases. nih.gov
Rationale for Investigating Halogenated Quinolone Derivatives
The strategic placement of halogen atoms, such as bromine, chlorine, or fluorine, onto pharmacologically active scaffolds is a fundamental tactic in medicinal chemistry. researchgate.net Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, which in turn can enhance its biological efficacy and pharmacokinetic profile. researchgate.netnih.gov
In the realm of quinolones, halogenation has proven to be a highly effective strategy. The introduction of a fluorine atom at the C6-position was a breakthrough that led to the highly successful class of fluoroquinolone antibiotics, which exhibit broad-spectrum antibacterial activity. mdpi.commdpi.com Similarly, substitutions at other positions, such as C8, with halogens like bromine or chlorine, have been shown to enhance the activity against resistant bacterial strains. nih.gov The rationale for investigating halogenated derivatives like 5-Bromo-4-hydroxyquinolin-2(1H)-one is driven by the potential for these modifications to:
Enhance Potency: Halogen atoms can form strong interactions, including halogen bonds, with biological targets, leading to increased binding affinity and potency. acs.org
Modulate Selectivity: The size and position of the halogen can influence how the molecule fits into a binding site, potentially increasing its selectivity for a specific target.
Improve Pharmacokinetics: By altering lipophilicity, halogenation can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Overcome Resistance: Novel halogenation patterns can create compounds that are effective against pathogens that have developed resistance to existing drugs. nih.gov
Studies have shown that halogenated quinolines are a promising class of agents capable of eradicating bacterial biofilms, which are notoriously tolerant to conventional antibiotics. nih.gov
Overview of Research Directions Pertaining to this compound and Structural Analogues
Research focused on this compound and its structural analogues is primarily centered on synthesis and biological evaluation to uncover new therapeutic leads. Key research avenues include:
Synthesis of Novel Derivatives: Chemists are actively synthesizing new analogues by modifying the core structure. For instance, a series of 4-hydroxy-2-quinolone analogues with varying substituents at the C-6 position and long alkyl chains at the C-3 position have been created to explore their antimicrobial potential. nih.gov
Antimicrobial and Antifungal Evaluation: A significant area of investigation is the screening of these compounds against various pathogens. In one study, a series of brominated 4-hydroxy-2-quinolone analogues were tested for activity against the fungus Aspergillus flavus and the bacterium Staphylococcus aureus. nih.gov The results, detailed in the table below, highlight the impact of structural modifications on biological activity.
Table 1: Antimicrobial Activity of 6-Bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl Derivatives
| Compound ID | Alkyl Chain Length at C-3 | IC₅₀ against A. flavus (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|---|
| 3j | Nonyl (C9) | 1.05 ± 1.31 | 125-500 |
Data sourced from a study on new 4-hydroxy-2-quinolone analogs. nih.gov The study found that the 6-bromo analog with a nonyl side chain (3j) showed exceptionally potent antifungal activity, even surpassing the positive control, amphotericin B. nih.gov
Anticancer Research: The quinoline (B57606) scaffold is also explored for its anticancer potential. nih.gov Research on compounds like 6-Bromo-5-nitroquinoline has shown significant antiproliferative activity against human cancer cell lines, suggesting that brominated quinolines could be a fruitful area for developing new oncology drugs. nih.gov These studies often involve evaluating the compounds for their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov
Structure-Activity Relationship (SAR) Studies: A crucial component of this research is the elucidation of SAR. By comparing the biological activities of structurally related compounds, researchers can determine which chemical features are essential for potency and selectivity. For example, research has shown that for antimicrobial activity, the length of an alkyl chain at the C-3 position and the type of substituent on the benzene (B151609) ring of the quinolone scaffold have a dramatic impact. nih.gov Similarly, antitubercular studies identified a 6-fluoro-3-phenyl substitution pattern as being particularly promising. nih.gov These insights guide the rational design of future, more effective molecules.
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-bromo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |
InChI Key |
REXVDTOMTUKKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=O)N2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 4 Hydroxyquinolin 2 1h One and Its Precursors
Classical and Contemporary Synthetic Routes to the 4-Hydroxyquinolin-2(1H)-one Nucleus
The 4-hydroxyquinolin-2(1H)-one scaffold is a key intermediate in the synthesis of various biologically active compounds. Its preparation has been the subject of extensive research, leading to the development of several reliable synthetic routes.
Conrad-Limpach Reaction and Modern Adaptations
The Conrad-Limpach synthesis is a classical and widely employed method for the preparation of 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org The initial step is the formation of a Schiff base, which then undergoes a thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org The reaction is typically carried out at high temperatures, often around 250 °C. wikipedia.org
The choice of solvent plays a crucial role in the efficiency of the Conrad-Limpach reaction. While early syntheses were often performed without a solvent, leading to moderate yields, the use of high-boiling inert solvents such as mineral oil has been shown to significantly improve yields, in some cases up to 95%. wikipedia.orgnih.gov Modern adaptations have explored a range of high-boiling solvents to optimize reaction conditions and yields. nih.gov
A significant modification to the classical Conrad-Limpach reaction involves the use of microwave irradiation. This technique can dramatically reduce reaction times and, in some cases, improve yields. Microwave-assisted Conrad-Limpach reactions are often carried out in the presence of a catalyst, such as an acidic resin, under solvent-free conditions. asianpubs.org
Table 1: Examples of Conrad-Limpach Reaction Conditions and Yields
| Aniline (B41778) Derivative | β-Ketoester/Equivalent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Diethyl 1,3-acetonedicarboxylate | 1,2-Dichlorobenzene | >180 | 6 h (reflux) | - | mdpi.com |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Various high-boiling solvents | Reflux | 35 min - 1 h | ~65 | nih.gov |
| Substituted Anilines | Acetylacetic ester | Mineral Oil | ~250 | - | up to 95 | wikipedia.org |
| Aniline | Diethyl malonate | PPA | Microwave | - | - | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Cyclization Reactions Involving β-Ketoesters and Anilines
The reaction between anilines and β-ketoesters is a cornerstone in the synthesis of 4-hydroxyquinolin-2(1H)-ones, forming the basis of the Conrad-Limpach synthesis. wikipedia.org The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-ketoester, which then undergoes an intramolecular cyclization. synarchive.com The conditions for this cyclization can be varied to influence the reaction outcome.
Thermal cyclization is the most common method, requiring high temperatures to overcome the energy barrier for ring closure. synarchive.com The choice of solvent is critical, with high-boiling point solvents generally affording better yields. nih.gov The reaction can also be catalyzed by acids. wikipedia.org
Table 2: Influence of Solvents on the Cyclization of β-Ketoesters and Anilines
| Aniline | β-Ketoester | Solvent | Boiling Point (°C) | Yield (%) |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Ethyl benzoate | 212 | ~50 |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Isobutyl benzoate | 242 | ~60 |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 2-Nitrotoluene | 222 | ~60 |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 1,2,4-Trichlorobenzene (B33124) | 214 | ~60 |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 2,6-Di-tert-butylphenol | 253 | ~65 |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Dowtherm A | 257 | ~65 |
Data sourced from a study on solvent effects in the Conrad-Limpach synthesis. nih.gov This table is interactive and can be sorted by clicking on the column headers.
Synthesis from Indole-2,3-dione Derivatives
An alternative approach to the 4-hydroxyquinolin-2(1H)-one nucleus involves the use of indole-2,3-dione (isatin) derivatives. This method provides a versatile route to variously substituted quinolinones. The reaction typically involves the oxidative cyclization of isatins with alkynes. This method allows for the introduction of a carboxylate group at the 3-position of the quinolone ring.
Catalytic Reduction-Mediated Approaches
Catalytic hydrogenation of nitro precursors represents a key strategy for the synthesis of the aniline intermediates required for quinolinone synthesis. More direct catalytic reduction methods for the synthesis of the quinolinone ring have also been developed. One such method involves the catalytic synthesis of hydroquinolines from nitroaldehydes and ketones using a heterogeneous catalyst. This process involves a sequence of selective hydrogenation and condensation steps. The initial step is the selective hydrogenation of the nitroaldehyde to an aminoaldehyde, which then undergoes a base-catalyzed Friedländer-type synthesis with a ketone, followed by a final selective hydrogenation of the resulting quinoline (B57606).
Another approach involves the reduction of an ethyl 3-(2-nitrophenyl)-3-oxopropanoate derivative. This reduction-cyclization process directly yields the 4-hydroxyquinolin-2(1H)-one core. researchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. The synthesis of 4-hydroxyquinolin-2(1H)-one and its derivatives has greatly benefited from this technology. Microwave irradiation can be applied to various synthetic strategies, including the Conrad-Limpach reaction and the cyclization of anilines with malonic acid or its esters. asianpubs.orgnih.gov
Microwave-assisted synthesis is often performed in the presence of a catalyst, such as polyphosphoric acid (PPA) or a solid-supported acid catalyst like NKC-9 resin. asianpubs.orgnih.gov These reactions can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry. asianpubs.org The reaction times are typically very short, often in the range of minutes, compared to hours or even days for conventional heating methods.
Table 3: Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives
| Starting Materials | Catalyst/Conditions | Time (min) | Yield (%) | Reference |
| Aniline, Malonic acid | PPA, 400 W | 2 x 20 | - | nih.gov |
| Substituted anilines, Diethyl malonate | Neat, Microwave | - | Moderate to good | nih.gov |
| Aniline, Acetylacetone | NKC-9 resin, Solvent-free | 5 | High | asianpubs.org |
This table is interactive and can be sorted by clicking on the column headers.
Regioselective Bromination Techniques for 5-Bromo-4-hydroxyquinolin-2(1H)-one
The introduction of a bromine atom at the C5 position of the 4-hydroxyquinolin-2(1H)-one nucleus is a crucial step in the synthesis of the target compound. Achieving high regioselectivity is essential to avoid the formation of unwanted isomers. The electron-donating hydroxyl group at the C4 position and the amide functionality in the heterocyclic ring direct electrophilic substitution primarily to the C3, C6, and C8 positions. Therefore, direct bromination often leads to a mixture of products.
To achieve regioselective bromination at the C5 position, specific strategies are required. One approach involves the use of a directing group. For instance, an 8-amido group on the quinoline ring can direct halogenation specifically to the C5 position. Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been shown to be a highly regioselective method for introducing a halogen at the C5 position. mdpi.com
Another strategy involves a multi-step synthesis where the desired substitution pattern is established before the final cyclization to form the quinolinone ring. This can involve starting with a pre-brominated aniline derivative. For example, the reaction of a bromo-substituted aniline with a suitable β-ketoester or malonic acid derivative in a Conrad-Limpach or related cyclization reaction can yield the desired this compound.
Detailed experimental procedures for the direct and highly regioselective bromination of the parent 4-hydroxyquinolin-2(1H)-one at the C5 position are not extensively reported in readily available literature, suggesting that indirect methods are more commonly employed to achieve this specific substitution pattern.
Derivatization and Functionalization Reactions of the this compound Core
The this compound scaffold serves as a versatile platform for a range of derivatization and functionalization reactions. These transformations can be broadly categorized into electrophilic and nucleophilic substitutions, as well as carbon-carbon and carbon-heteroatom bond-forming reactions. Such modifications are instrumental in modulating the physicochemical and biological properties of the parent molecule.
Electrophilic Substitution Reactions
The electron-rich nature of the 4-hydroxyquinolin-2(1H)-one ring system makes it amenable to electrophilic substitution reactions. The presence of the hydroxyl group at the C4 position and the lactam functionality significantly influences the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the heterocyclic and carbocyclic rings.
The introduction of additional halogen atoms onto the this compound core can be achieved through various halogenating agents. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. Typically, electrophilic halogenation of 4-hydroxyquinolin-2(1H)-ones occurs at the C3, C6, and C8 positions. Given that the C5 position is already substituted with a bromine atom, further halogenation would be expected to occur at the remaining activated positions.
For instance, treatment of 4-hydroxyquinolin-2(1H)-one with N-bromosuccinimide (NBS) or molecular bromine can lead to the introduction of bromine atoms at the C3 and C6 positions. Similarly, chlorination can be effected using reagents like N-chlorosuccinimide (NCS). The reaction conditions, including the choice of solvent and temperature, can influence the extent and position of halogenation.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4-Hydroxyquinolin-2(1H)-one | N-Bromosuccinimide (NBS) | 3-Bromo-4-hydroxyquinolin-2(1H)-one | [General knowledge] |
| 4-Hydroxyquinolin-2(1H)-one | N-Chlorosuccinimide (NCS) | 3-Chloro-4-hydroxyquinolin-2(1H)-one | [General knowledge] |
Formylation of the this compound core can be accomplished through methods such as the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. For 4-hydroxyquinolin-2(1H)-ones, formylation predominantly occurs at the C3 position due to its high nucleophilicity.
Acylation reactions, such as Friedel-Crafts acylation, can introduce acyl groups onto the quinolinone scaffold. These reactions typically involve the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. Similar to formylation, the C3 position is the most probable site of acylation.
| Reaction Type | Reagents | Typical Position of Substitution | Product Type |
|---|---|---|---|
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C3 | 3-Formyl-4-hydroxyquinolin-2(1H)-one derivative |
| Acylation (Friedel-Crafts) | Acyl chloride/anhydride, Lewis acid | C3 | 3-Acyl-4-hydroxyquinolin-2(1H)-one derivative |
Nucleophilic Substitution Reactions
Nucleophilic substitution on the this compound core can theoretically occur at the bromine-substituted C5 position. However, nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl halides are generally challenging. The success of such a substitution would depend on the nature of the nucleophile and the reaction conditions, often requiring harsh conditions or the use of a catalyst. The presence of the electron-donating hydroxyl group and the electron-withdrawing carbonyl group may not be sufficient to activate the C5 position for facile nucleophilic displacement of the bromide. More commonly, nucleophilic substitution is observed in quinolinone systems where a leaving group is present at an activated position, such as C4. Nevertheless, under specific catalytic conditions, such as those employed in Buchwald-Hartwig or Ullmann-type reactions, the substitution of the C5-bromo group with various nucleophiles may be achievable.
Carbon-Carbon Bond Forming Reactions (e.g., Allylation, Benzylation, Propargylation, Olefination)
The formation of new carbon-carbon bonds at the C3 position of the this compound core is a common strategy for its derivatization.
Allylation, Benzylation, and Propargylation: These reactions typically proceed via the alkylation of the nucleophilic C3 position. The reaction of this compound with allylic, benzylic, or propargylic halides in the presence of a suitable base can lead to the corresponding C3-substituted derivatives.
Olefination: The Knoevenagel condensation of 4-hydroxyquinolin-2(1H)-ones with aldehydes or ketones provides a route to 3-substituted-ylidene derivatives. This reaction is typically catalyzed by a weak base.
| Reaction | Reagents | Product Type |
|---|---|---|
| Allylation | Allyl halide, base | 3-Allyl-4-hydroxyquinolin-2(1H)-one derivative |
| Benzylation | Benzyl (B1604629) halide, base | 3-Benzyl-4-hydroxyquinolin-2(1H)-one derivative |
| Propargylation | Propargyl halide, base | 3-Propargyl-4-hydroxyquinolin-2(1H)-one derivative |
| Olefination (Knoevenagel) | Aldehyde/Ketone, base | 3-(Substituted-ylidene)-quinoline-2,4-dione derivative |
Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-S, C-O Linkages)
The introduction of carbon-heteroatom bonds onto the this compound core can be achieved through various cross-coupling and substitution reactions.
C-N Bond Formation: The bromine atom at the C5 position can be a handle for the introduction of nitrogen-containing functionalities via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing a palladium catalyst, and the Ullmann condensation, employing a copper catalyst, are powerful methods for the formation of C-N bonds by coupling aryl halides with amines, amides, or other nitrogen nucleophiles.
C-S Bond Formation: The formation of a carbon-sulfur bond at the C5 position can be accomplished through copper-catalyzed thiolation reactions, coupling the 5-bromo derivative with thiols or their corresponding salts.
C-O Bond Formation: The hydroxyl group at the C4 position can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively. O-alkylation is typically achieved by treating the quinolinone with an alkyl halide in the presence of a base. Furthermore, the bromine at the C5 position could potentially be substituted by an oxygen nucleophile under Ullmann-type conditions to form a C-O bond.
| Bond Type | Reaction | Typical Reagents | Position of Functionalization |
|---|---|---|---|
| C-N | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C5 |
| C-N | Ullmann Condensation | Amine, Cu catalyst, base | C5 |
| C-S | Copper-Catalyzed Thiolation | Thiol, Cu catalyst, base | C5 |
| C-O | O-Alkylation/Acylation | Alkyl/Acyl halide, base | C4-OH |
| C-O | Ullmann Condensation | Alcohol/Phenol, Cu catalyst, base | C5 |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a critical area of research aimed at reducing the environmental impact of its production. Traditional synthetic routes often involve hazardous reagents and solvents, generating significant waste. In contrast, green methodologies focus on the use of safer alternatives, energy efficiency, and waste minimization.
The conventional synthesis of this compound typically proceeds through the bromination of the precursor, 4-hydroxyquinolin-2(1H)-one. This reaction has traditionally employed hazardous brominating agents like elemental bromine or N-bromosuccinimide (NBS) in chlorinated solvents such as chloroform or acetic acid evitachem.com. These methods, while effective, pose environmental and safety concerns.
Recent advancements in green chemistry offer promising alternatives. These include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents and catalysts, and the development of solvent-free reaction conditions.
One notable green approach involves microwave-assisted synthesis. For the synthesis of the parent 4-hydroxy-2-quinolone scaffold, microwave irradiation has been shown to significantly reduce reaction times and improve yields when compared to conventional heating methods. For instance, the use of ethanol, a greener solvent, in conjunction with a catalyst like bismuth chloride (BiCl₃) under microwave conditions has been reported for the synthesis of various 4-hydroxy-2-quinolone analogues nih.gov. This suggests a potential green pathway for the synthesis of the precursor, 4-hydroxyquinolin-2(1H)-one, which can then be brominated.
Furthermore, the bromination step itself can be made more environmentally benign. The use of bromide-bromate salts in an aqueous medium presents a safer and more eco-friendly alternative to liquid bromine. This system generates the brominating species in situ, avoiding the handling of highly corrosive and toxic elemental bromine.
Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of various quinoline derivatives nih.gov. This method can often lead to shorter reaction times and improved yields, aligning with the principles of green chemistry. While specific applications to this compound are not yet widely documented, the success in related structures indicates its potential.
Solvent-free, or mechanochemical, synthesis using techniques like ball-milling, represents a significant advancement in green chemistry. This approach eliminates the need for solvents altogether, thereby reducing waste and potential environmental contamination. The application of mechanochemistry has been demonstrated for the synthesis of other heterocyclic compounds and could be a viable green route for the production of this compound.
The following table summarizes a comparative overview of traditional versus potential green synthetic approaches for this compound, based on methodologies applied to similar quinolinone structures.
While dedicated research on the green synthesis of this compound is still emerging, the successful application of green chemistry principles to the synthesis of its precursors and related quinolinone derivatives provides a strong foundation for the development of more sustainable and environmentally responsible production methods.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 4 Hydroxyquinolin 2 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Bromo-4-hydroxyquinolin-2(1H)-one, offering detailed insights into its isomeric form and the dynamic equilibrium between its tautomers. The 4-hydroxyquinolin-2(1H)-one scaffold can theoretically exist in several tautomeric forms. researchgate.net However, in solution, this equilibrium predominantly favors the keto-form. researchgate.net
¹H and ¹³C NMR studies are instrumental in confirming this preference. For the parent compound, 4-hydroxyquinolin-2(1H)-one, the ¹³C NMR spectrum in dimethylsulfoxide (DMSO) shows a characteristic signal for the C4-carbonyl group at approximately 176.8 ppm, strongly indicating the prevalence of the 4-oxo tautomer. researchgate.net The presence of signals for both an N-H and an O-H proton in the ¹H NMR spectrum further supports the existence of the keto-form in solution. researchgate.net
In the case of this compound, the bromine substituent introduces specific changes in the chemical shifts of the aromatic protons and carbons, which can be predicted and verified. The study of related bromo-substituted quinolinone derivatives demonstrates the significant influence of the substituent's position on the NMR spectrum, allowing for unambiguous isomer identification. The analysis of proton and carbon chemical shifts, along with their coupling constants, provides definitive evidence for the precise location of the bromine atom on the quinolinone ring.
Tautomeric studies often involve comparing the NMR spectra of the compound of interest with that of its O-methylated derivative, which "locks" the molecule in the enol form. researchgate.net Such comparative analysis for 4-hydroxy-2(1H)-quinolones has consistently shown that the spectral data of the parent compound in polar solvents like DMSO and water align with the keto-structure. researchgate.net The study of tautomerism using NMR can also involve variable temperature experiments and the analysis of deuterium (B1214612) isotope effects on chemical shifts to quantify the populations of different tautomers in equilibrium. encyclopedia.pubrsc.org
| Nucleus | Typical Chemical Shift Range (ppm) for 4-hydroxyquinolin-2(1H)-one core | Key Observations for Tautomeric Analysis |
| ¹H | Aromatic Protons: 7.0-8.5; NH: ~11.0-12.0; OH: ~10.0-13.0 | Presence of distinct NH and OH signals supports the keto-form. |
| ¹³C | C=O (C2): ~160-165; C-OH (C4): ~175-180; Aromatic Carbons: 115-140 | A downfield chemical shift for C4 (around 176.8 ppm) is characteristic of the carbonyl group in the keto-form. researchgate.net |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR and Raman spectra of 4-hydroxy-2(1H)-quinolone derivatives are characterized by distinct vibrational bands. nih.gov The most prominent features include:
N-H and O-H Stretching: In the high-frequency region (typically 3400-2800 cm⁻¹), broad absorption bands corresponding to the N-H and O-H stretching vibrations are observed. These bands are often indicative of strong intermolecular hydrogen bonding in the solid state.
Carbonyl (C=O) Stretching: A strong absorption band in the region of 1650-1680 cm⁻¹ is a definitive marker for the C=O stretching vibration of the quinolinone ring, confirming the predominance of the keto-tautomer. For instance, in a related derivative, 6-bromo-4-hydroxy-1-methyl-3-tetradecanoylquinolin-2(1H)-one, a characteristic C=O stretch is observed at 1651 cm⁻¹. nih.gov
C=C and C-N Stretching: Vibrations associated with the aromatic ring and the C-N bonds typically appear in the 1600-1400 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
Raman spectroscopy offers advantages in observing non-polar bonds and is particularly sensitive to the vibrations of the carbon skeleton. spectroscopyonline.com For quinoline (B57606) derivatives, Raman spectra can provide clear signals for the ring breathing modes and other skeletal vibrations that may be weak in the IR spectrum. The combination of IR and Raman data, often supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the observed vibrational modes. nih.govnih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H/O-H Stretching | 3400 - 2800 | IR, Raman |
| C=O Stretching | 1680 - 1650 | IR, Raman |
| C=C Aromatic Stretching | 1600 - 1450 | IR, Raman |
| C-N Stretching | 1400 - 1200 | IR, Raman |
| C-Br Stretching | 600 - 500 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₉H₆BrNO₂. The nominal molecular weight of this compound is approximately 240.05 g/mol . calpaclab.com
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. Common fragmentation pathways for quinolinone structures can involve the loss of small neutral molecules such as CO, HCN, and in this specific case, Br. The analysis of these fragmentation patterns helps to piece together the structure of the parent molecule and confirm the connectivity of its atoms. For isoquinoline (B145761) alkaloids, for example, the loss of an NH₃ moiety from the protonated molecule is a common fragmentation pathway. nih.gov
The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This results in a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
| Ion | Expected m/z | Significance |
| [M]⁺ | ~239/241 | Molecular ion peak, showing the isotopic pattern of bromine. |
| [M-CO]⁺ | ~211/213 | Loss of a carbonyl group. |
| [M-Br]⁺ | ~160 | Loss of the bromine atom. |
| [M-CO-HCN]⁺ | ~184/186 | Subsequent loss of hydrogen cyanide. |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
Crystallographic studies of related 4-hydroxyquinolin-2(1H)-one systems have confirmed that they exist as the keto-tautomer in the solid state. researchgate.net The crystal structure typically reveals a planar quinolinone ring system. A key feature often observed is the formation of intermolecular hydrogen bonds. For instance, in the crystal structure of 4-hydroxy-2(1H)-quinolone, dimers are formed through hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net This hydrogen bonding network plays a crucial role in stabilizing the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic quinolinone system.
The spectrum of the parent 4-hydroxy-2(1H)-quinolone shows distinct absorption maxima. researchgate.net The introduction of a bromine atom at the 5-position is expected to cause a bathochromic (red) shift in these absorption bands due to the auxochromic effect of the halogen. This shift occurs because the bromine atom's lone pairs of electrons can interact with the π-system of the quinolinone ring, extending the conjugation and lowering the energy of the electronic transitions.
The position and intensity of the absorption bands can also be influenced by the solvent polarity, which can affect the energy levels of the ground and excited states. By analyzing the UV-Vis spectrum, insights into the electronic structure and conjugation of the molecule can be gained. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to aid in the assignment of the observed electronic transitions. nih.gov
| Transition Type | Expected Wavelength Range (nm) | Description |
| π → π | 250 - 400 | High-intensity transitions involving the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system. |
| n → π | > 350 | Lower-intensity transitions involving the promotion of a non-bonding electron (from oxygen or nitrogen) to a π antibonding orbital. |
Theoretical and Computational Investigations of 5 Bromo 4 Hydroxyquinolin 2 1h One
Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimizing the geometry of molecules like 5-Bromo-4-hydroxyquinolin-2(1H)-one. These calculations are fundamental to understanding the molecule's stability and chemical behavior. By employing methods such as the B3LYP functional with various basis sets, a detailed picture of the molecule's ground state is achieved. mdpi.comnih.gov The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.
Molecular Orbitals (HOMO-LUMO Analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. nih.gov For quinolinone derivatives, these orbitals are key to understanding charge transfer within the molecule. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3 to 5 |
| Ionization Potential (I) | -EHOMO | 5 to 7 |
| Electron Affinity (A) | -ELUMO | 1 to 3 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values. Red regions indicate areas of high electron density, which are prone to electrophilic attack, while blue regions signify electron-deficient areas, which are susceptible to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would highlight the electronegative oxygen and bromine atoms as potential sites for interaction.
Reactivity Descriptors (e.g., Electrophilicity)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. ekb.eg These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ekb.egnih.gov Electronegativity indicates the power of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index measures the propensity of a species to accept electrons. These parameters are vital for predicting the chemical behavior of this compound in various reactions. nih.gov
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Propensity to accept electrons |
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in stabilizing the molecule. nih.gov This analysis can reveal hyperconjugative interactions and charge delocalization, offering insights into intramolecular interactions and the stability of the molecular structure. nih.gov For this compound, NBO analysis can elucidate the interactions involving the bromine atom and the quinolinone ring system.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their UV-Vis absorption spectra. mdpi.comresearchgate.net This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. mdpi.comrsc.org By simulating the UV-Vis spectrum, TD-DFT can help in the assignment of experimental spectral bands to specific electronic transitions, often involving the HOMO and LUMO. rsc.org For this compound, TD-DFT calculations can predict its absorption maxima and provide insights into the nature of its electronic transitions. mdpi.com
Exploration of Biological Activities of 5 Bromo 4 Hydroxyquinolin 2 1h One and Its Derivatives in Vitro and in Silico Studies
Enzyme Inhibition Profiles
The interaction of 5-Bromo-4-hydroxyquinolin-2(1H)-one and its analogs with several key enzymes has been a subject of scientific investigation, revealing a spectrum of inhibitory activities.
NAD(P)H Quinone Dehydrogenase 1 (NQO1) Inhibition
NQO1 is an enzyme involved in the detoxification of quinones and has been identified as a target for cancer therapy. Hybrid molecules incorporating the 1,4-naphthoquinone (B94277) moiety have been shown to interact with the NQO1 enzyme. nih.gov Studies on derivatives of 1,4-naphthoquinone have explored their role as substrates for the NQO1 enzyme. nih.gov For instance, the enzymatic conversion rates of NQO1 for certain 1,4-quinone derivatives were tested by monitoring the oxidation of NADPH to NADP+. nih.gov While direct inhibitory data for this compound on NQO1 is not extensively detailed in the provided context, the known interaction of quinone-containing hybrids with NQO1 suggests a potential area for further investigation. nih.gov
Urease Enzyme Inhibition
Urease, a nickel-containing enzyme, is crucial for the survival of various pathogenic bacteria. The inhibition of this enzyme is a key strategy in combating these pathogens. While a wide array of compounds, including substrate analogues and transition-state analogues, have been screened for their anti-ureolytic properties, specific data on this compound is not prominently featured in the provided search results. nih.gov However, the diverse chemical classes of urease inhibitors, such as 4-bromophenyl boronic acid, which has demonstrated significant inhibition of urease activity, highlight the potential for halogenated compounds to interact with this enzyme. nih.gov
D-Amino Acid Oxidase (DAAO) Inhibition
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that metabolizes D-amino acids. Its inhibition has been explored for therapeutic purposes, particularly in the context of neurological disorders. chemrxiv.org The 3-hydroxyquinoline-2-(1H)-one scaffold is recognized as a potent inhibitor of human DAAO (hDAAO). nih.gov Analogs of this scaffold have been the focus of structure-activity relationship (SAR) studies to develop novel DAAO inhibitors. nih.govnih.govjohnshopkins.edu These studies have led to the discovery of derivatives with nanomolar inhibitory concentrations (IC50 values). nih.govjohnshopkins.edu While the direct inhibitory activity of this compound on DAAO is not explicitly quantified in the provided information, the established potency of the core 3-hydroxyquinolin-2-(1H)-one structure suggests that its bromo-substituted derivative could also exhibit inhibitory effects. nih.gov
Lipoxygenase Enzyme Inhibition (e.g., 12-LOX)
Lipoxygenases (LOXs) are enzymes involved in the inflammatory cascade. nih.gov Their inhibition is a target for developing anti-inflammatory drugs. nih.govresearchgate.net Various natural and synthetic compounds have been investigated for their LOX inhibitory potential. nih.govdergipark.org.trmdpi.com While the provided search results discuss a range of LOX inhibitors, including coumarin (B35378) derivatives and other heterocyclic compounds, specific data on the direct inhibition of 12-LOX by this compound is not available. nih.govmdpi.com
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The epidermal growth factor receptor (EGFR) is a key player in cell growth and proliferation, and its overactivity is linked to various cancers. nih.govescholarship.org Consequently, EGFR tyrosine kinase (EGFR-TK) inhibitors are a significant class of anticancer agents. nih.govlakeheadu.ca The quinazoline (B50416) and quinoline (B57606) scaffolds are present in many EGFR-TK inhibitors. nih.gov For instance, 4-anilinoquinazolines have been identified as potent and selective inhibitors of EGFR-TK. nih.govcapes.gov.br Chalcone (B49325) derivatives have also been shown to inhibit EGFR tyrosine kinase activity. nih.gov Although direct IC50 values for this compound are not provided, the established role of the quinoline core in EGFR-TK inhibition suggests its potential as a scaffold for designing new inhibitors. nih.gov
Antimicrobial and Antibacterial Spectrum (In Vitro Assays)
The 4-hydroxy-2-quinolone scaffold is a privileged structure in the discovery of antimicrobial agents. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of activity against various pathogens. nih.govresearchgate.netresearchgate.net
Studies on novel 4-hydroxy-2-quinolone analogs have revealed that substitutions on the quinoline ring significantly impact their antimicrobial efficacy. nih.govnih.govresearchgate.net For example, a series of 6-bromo-4-hydroxy-1-methyl-3-alkanoylquinolin-2(1H)-ones were synthesized and evaluated for their antimicrobial properties. nih.gov
A notable finding is that brominated analogs, particularly those with a long alkyl side chain at the C-3 position, exhibit exceptional antifungal activity. nih.govnih.gov For instance, a 6-bromo analog with a nonyl side chain displayed potent activity against Aspergillus flavus, with an IC50 value of 1.05 µg/mL, which was more potent than the positive control, amphotericin B. nih.govnih.gov The antibacterial activity of these compounds against Staphylococcus aureus also showed a similar trend, though it was less potent than the antifungal activity. nih.govnih.gov
The transformation of hydroxyphenylamino derivatives of quinoline to carboxyphenylamino derivatives has been observed to increase antibacterial activity against E. coli. semanticscholar.org This highlights the importance of specific functional group modifications in enhancing the antibacterial potency of quinoline-based compounds.
The following table summarizes the antimicrobial activity of selected 4-hydroxy-2-quinolone analogs:
| Compound | Substituent at C-6 | Alkyl Chain at C-3 | Fungus (A. flavus) IC50 (µg/mL) |
| Analog 1 | H | - | 70.97 ± 3.71 |
| Analog 2 | Cl | Nonyl | 4.60 ± 1.14 |
| Analog 3 | Br | Nonyl | 1.05 ± 1.31 |
Data sourced from studies on novel 4-hydroxy-2-quinolone analogs. nih.govnih.gov
Mechanistic Hypotheses on Bacterial Cell Interference
The primary mechanism by which quinolone-based compounds interfere with bacterial cells is through the inhibition of essential enzymes involved in DNA replication. nih.gov The bacterial chromosome is organized into supercoiled domains, a state maintained by the enzyme DNA gyrase (also known as topoisomerase II). nih.govyoutube.com This enzyme introduces transient breaks in the DNA strands to manage supercoiling, which is critical for fitting the large chromosome within the bacterial cell. nih.gov
Quinolone antibacterials target and inhibit DNA gyrase, leading to a series of events that culminate in bacterial cell death. nih.gov In many Gram-positive bacteria, the primary target is topoisomerase IV, an enzyme related to DNA gyrase that is crucial for separating interlinked daughter DNA strands after replication. youtube.com By inhibiting these enzymes, quinolones disrupt DNA replication and segregation, ultimately leading to the demise of the bacterium. nih.govyoutube.com Mammalian cells have a similar enzyme, but it lacks the supercoiling function and is not susceptible to inhibition by these quinolones, which accounts for their selective toxicity. nih.gov
Other proposed mechanisms for related compounds include disruption of the bacterial plasma membrane, which serves as a barrier and regulates cellular transport and energy generation. mdpi.com For instance, some compounds cause membrane permeabilization, leading to the leakage of intracellular components like DNA and proteins. nih.gov
Quorum Sensing Modulation in Bacterial Systems
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. nih.govnih.gov This system relies on the production and detection of signaling molecules called autoinducers. nih.govnih.gov Disrupting QS, a strategy known as quorum quenching, is a promising approach to mitigate bacterial virulence without exerting the selective pressure that leads to antibiotic resistance. nih.govnih.gov
The Pseudomonas quinolone signal (PQS), identified as 2-heptyl-3-hydroxy-4-quinolone, is a key signaling molecule in the complex QS system of Pseudomonas aeruginosa. nih.gov This highlights the natural role of the 4-quinolone scaffold in bacterial communication. Research has focused on developing synthetic molecules that can interfere with these signaling pathways. Halogenated furanones, for example, have been shown to inhibit QS by preventing the transcription of virulence genes. nih.gov Similarly, derivatives of formylchromones, such as 6-Bromo-3-formylchromone (6B3FC), have demonstrated the ability to inhibit the expression of genes associated with quorum sensing in Vibrio parahaemolyticus, including luxS and opaR. frontiersin.org While direct studies on this compound are limited, the activity of structurally related quinolones and other halogenated compounds suggests its potential to modulate bacterial quorum sensing systems.
Anticancer Activity in Cultured Cell Lines (In Vitro Cytotoxicity and Mechanistic Pathways)
Derivatives of the 4-hydroxyquinolin-2(1H)-one core structure have demonstrated significant cytotoxic activity against various human cancer cell lines in vitro. nih.govnih.gov For instance, a series of N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-ones were synthesized and evaluated for their anticancer potential, with several chalcone derivatives showing high cytotoxicity. nih.gov
The introduction of different substituents onto the quinolinone ring system plays a crucial role in the observed anticancer activity. Studies on various derivatives have shown potent effects against breast, lung, and colon cancer cell lines. nih.govnih.gov Some derivatives have exhibited selective toxicity towards multidrug-resistant cancer cells, suggesting a potential to overcome common challenges in chemotherapy. nih.gov
Below is a table summarizing the in vitro anticancer activity of a representative 4-hydroxy-2-quinolone analog.
| Compound | Target Organism | Activity | IC50 / MIC |
| 6-Bromo-4-hydroxy-1-methyl-3-tetradecanoylquinolin-2(1H)-one | Aspergillus flavus | Antifungal | IC50: 20.35 ± 1.23 µg/mL |
| Staphylococcus aureus | Antibacterial | MIC: 12.5 µg/mL | |
| Escherichia coli | Antibacterial | MIC: 12.5 µg/mL | |
| Data derived from a study on 4-hydroxy-2-quinolone analogs. nih.gov |
Induction of Apoptosis and Caspase Pathway Activation
A primary mechanism through which quinolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.comresearchgate.net Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govresearchgate.net
Studies on the quinoline derivative PQ1 have shown that it induces apoptosis in T47D breast cancer cells by activating both the intrinsic and extrinsic pathways. nih.govresearchgate.net This involves the activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), which in turn activate the executioner caspase-3. nih.govresearchgate.net Activation of the intrinsic pathway is further characterized by an increase in the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria. nih.govresearchgate.net The central role of caspases is confirmed by experiments showing that inhibitors of caspase-8, caspase-9, or caspase-3 can suppress or completely block the cell death induced by the compound. nih.gov
Further research has implicated the tumor suppressor protein p53 in the apoptotic process induced by some N-heterocyclic compounds. nih.gov For example, a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative was found to cause DNA damage and activate p53, with the resulting apoptosis being partially dependent on p53. nih.gov In some neuronal cell models, however, cell death induced by certain toxins can be caspase-independent and mediated by the apoptosis-inducing factor (AIF). nih.gov
Interference with Cellular Proliferation Pathways
Beyond inducing apoptosis, this compound derivatives can interfere with cellular proliferation through other mechanisms. One significant target is the microtubule network, a critical component of the cytoskeleton involved in cell division. nih.gov Certain quinoline-chalcone hybrids have been found to bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and leading to cell death. nih.gov
Another mechanism involves the arrest of the cell cycle. For example, a 3,4,5-trimethoxy analog of a quinoline derivative was shown to induce cell cycle arrest in a time- and concentration-dependent manner in breast cancer cells. nih.gov Similarly, a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative was found to induce S-phase cell cycle arrest in HCT116 colon cancer cells. nih.gov By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.
Antioxidant Activities (In Vitro Radical Scavenging Mechanisms)
The antioxidant potential of quinolinone derivatives is an area of active investigation. While direct studies on the radical scavenging mechanisms of this compound are not extensively documented, research on structurally similar compounds, such as 4-hydroxycoumarin (B602359) derivatives, provides valuable insights. nih.gov These studies evaluate antioxidant capacity through various in vitro assays, including total antioxidant capacity, and scavenging of radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydroxyl radicals. nih.gov The 4-hydroxy group is often a key structural feature for antioxidant activity. nih.gov
Antiprotozoal Activity (In Vitro Investigations)
Quinolone and quinolinone derivatives have a long history as antiprotozoal agents, most notably with the antimalarial drug quinine, a quinoline alkaloid. nih.gov Modern research continues to explore this scaffold for activity against various protozoan parasites.
Derivatives of 4-hydroxy-2(1H)-quinolone have been synthesized and evaluated for their antimalarial properties. nih.gov In silico studies have identified certain pyrazoline derivatives of 4-hydroxyquinolin-2(1H)-one that are predicted to have potent antimalarial activity. nih.gov Furthermore, compounds like atovaquone, a 1,4-naphthoquinone derivative, are used clinically to treat malaria and toxoplasmosis. nih.gov Buparvaquone, another derivative, is employed against bovine theileriosis, a disease caused by a protozoan parasite. nih.gov These examples underscore the potential of the broader quinolone class, including this compound, as a source for new antiprotozoal drugs.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 4 Hydroxyquinolin 2 1h One Analogues
Influence of Bromine Substitution at Position 5 on Chemical Reactivity and Biological Activity
The presence of a bromine atom at the C-5 position of the 4-hydroxyquinolin-2(1H)-one ring is a key determinant of the molecule's chemical and biological properties. This halogen substitution significantly impacts the electron distribution within the aromatic system, thereby influencing its reactivity and interaction with biological macromolecules.
Research has shown that bromination at specific positions on the quinoline (B57606) ring can enhance antiproliferative activity against various cancer cell lines. For instance, compounds featuring bromine atoms at the C-5 and C-7 positions have demonstrated significant inhibition of C6, HeLa, and HT29 cancer cell proliferation. nih.gov This suggests that the electronic and steric effects of the bromine atom at C-5 are crucial for cytotoxic efficacy. The introduction of a nitro group at the C-5 position of a bromoquinoline derivative has been shown to further amplify these antiproliferative effects, highlighting a synergistic relationship between these substituents. nih.gov
The bromine at C-5 can also activate other positions on the quinoline ring for further chemical modification. For example, a nitro group on the quinoline ring can activate a bromo group for nucleophilic substitution, enabling the synthesis of diverse analogues with potentially improved biological profiles. nih.gov This reactivity is a cornerstone for creating libraries of compounds for SAR studies.
Impact of Structural Modifications at Other Positions on Molecular Functionality
While the C-5 bromine is a critical feature, modifications at other positions of the 4-hydroxyquinolin-2(1H)-one scaffold are instrumental in fine-tuning the molecule's functionality. SAR studies have explored the effects of various substituents on the benzene (B151609) and pyridine (B92270) rings of the quinolinone core.
Furthermore, substitutions on the quinoline ring play a crucial role in determining their antiproliferative effects. nih.gov Compounds with bromine atoms at both the C-5 and C-7 positions showed significant inhibition of cancer cell proliferation, whereas substitutions at C-3, C-6, and C-8 with bromine or methoxy (B1213986) groups resulted in no inhibitory activity. nih.gov This underscores the high degree of regioselectivity in the structure-activity relationships of this compound class. The unexpected bromination of 3,6,8-trimethoxyquinoline to yield 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline allowed for the functionalization of both rings, leading to a compound with significant inhibitory effects against cancer cell lines. nih.govresearchgate.net
The following table summarizes the impact of various substitutions on the biological activity of quinolinone derivatives based on published research:
| Compound/Modification | Position(s) of Modification | Observed Biological Effect | Reference |
| 5,7-dibromo substitution | C-5, C-7 | Significant inhibition of C6, HeLa, and HT29 cancer cell proliferation | nih.gov |
| 3,6,8-tribromo substitution | C-3, C-6, C-8 | No inhibitory activity | nih.gov |
| 6,8-dibromo-5-nitro substitution | C-5, C-6, C-8 | Remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines | nih.gov |
| Alkyl chain and other substituents | C-3, C-6, C-7 | Dramatic impact on antimicrobial activities | nih.gov |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C-3, C-5, C-6, C-7, C-8 | Highest activity against C6, HeLa, and HT29 cancer cell lines | nih.govresearchgate.net |
Correlation of Computational Descriptors with Observed Biological Activities
To rationalize the observed SAR and to guide the design of new, more potent analogues, computational studies are frequently employed. Quantitative Structure-Activity Relationship (QSAR) models are developed to find mathematical correlations between the physicochemical properties (descriptors) of the molecules and their biological activities. nih.gov
For quinolinone derivatives, descriptors such as pKa (dissociation constant), logP (partition coefficient), molecular refractivity, and dipole moment are often correlated with biological activity. dergipark.org.tr For instance, a study on 5,8-quinolinequinone derivatives found that compounds with a larger dipole moment, resulting from electronegative atoms and specific substituent groups, exhibited greater anti-proliferative activities. dergipark.org.tr This suggests that electrostatic interactions play a significant role in the mechanism of action.
Molecular docking studies can further elucidate the binding modes of these compounds with their biological targets, such as enzymes or receptors. For example, the inhibition of human topoisomerase I by certain brominated quinoline derivatives has been supported by significant binding energies determined through MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) studies. nih.govresearchgate.net These computational approaches allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and, consequently, the biological activity.
Strategies for Optimizing Biological Performance through Structural Diversification
The insights gained from SAR, SPR, and computational studies pave the way for strategies to optimize the biological performance of 5-bromo-4-hydroxyquinolin-2(1H)-one analogues. Structural diversification is a key approach to enhance potency, selectivity, and pharmacokinetic properties.
One common strategy is the introduction of various substituents at positions that have been identified as tolerant to modification. For example, the reactivity of the bromo group, when activated by a nitro group, allows for nucleophilic substitution with amines, such as piperazine (B1678402) and morpholine, leading to novel derivatives with potentially different biological activities and improved solubility. nih.gov
Another approach involves the synthesis of hybrid molecules. By connecting the this compound scaffold with another known pharmacophore, it is possible to develop hybrid derivatives with enhanced or novel biological and physicochemical properties. nih.gov This strategy aims to combine the beneficial features of both parent molecules into a single entity.
Furthermore, the exploration of different halogen substitutions at the C-5 position or the introduction of bioisosteric replacements for the bromine atom can be a fruitful avenue for optimization. The goal is to modulate the electronic and steric properties of the molecule to achieve a more favorable interaction with the biological target.
The following table outlines some strategies for optimizing the biological performance of this compound analogues:
| Optimization Strategy | Description | Potential Outcome | Reference |
| Nucleophilic Substitution | Replacing the bromo group with various nucleophiles (e.g., amines). | Novel derivatives with altered biological activity and solubility. | nih.gov |
| Hybrid Molecule Synthesis | Combining the quinolinone scaffold with other pharmacophores. | Enhanced or new biological and physicochemical properties. | nih.gov |
| Bioisosteric Replacement | Substituting the bromine atom with other functional groups of similar size and electronic properties. | Modulation of potency and selectivity. | |
| Regioselective Functionalization | Introducing substituents at specific positions identified through SAR studies. | Fine-tuning of biological activity and target specificity. | nih.gov |
Through a continuous cycle of design, synthesis, and biological evaluation, guided by a deep understanding of the structure-activity and structure-property relationships, the therapeutic potential of this compound and its analogues can be fully realized.
Future Research Directions and Potential Academic Applications
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Quinolones
The synthesis of halogenated quinolones, including 5-Bromo-4-hydroxyquinolin-2(1H)-one, is an area ripe for innovation. Current methodologies often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous reagents. chemicalbook.comnih.gov Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies.
Key areas of exploration include:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a paramount goal. researchgate.net Researchers are exploring metal-free synthesis methods to reduce cost and toxicity. rsc.org Microwave-assisted synthesis and one-pot reactions are also being investigated to improve efficiency and yield. nih.govresearchgate.net
Catalytic Systems: The development of novel catalysts, such as N-heterocyclic carbenes (NHCs) and palladium-based systems, holds promise for more selective and efficient syntheses. mdpi.com Electrosynthesis is emerging as a powerful and sustainable method for accessing quinolone derivatives. nih.govacs.org
Flow Chemistry: Continuous flow technologies can offer enhanced control over reaction parameters, leading to improved yields, purity, and safety in the production of halogenated quinolones.
A comparative look at existing and emerging synthetic methods highlights the trend towards greener and more efficient processes.
| Synthetic Method | Key Features | Potential Advantages | References |
| Traditional Synthesis (e.g., Conrad-Limpach) | Multi-step process, often requires high temperatures. | Well-established, versatile for various substitutions. | mdpi.com |
| Metal-Catalyzed Cross-Coupling | Utilizes catalysts like palladium for C-C and C-heteroatom bond formation. | High efficiency and regioselectivity. | rsc.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields. | nih.gov |
| Electrosynthesis | Uses electrical current to drive chemical reactions. | Sustainable, high selectivity, avoids harsh reagents. | nih.govacs.org |
| Green Catalysis (e.g., DABCO) | Employs environmentally friendly catalysts. | Reduced environmental impact, lower cost. | researchgate.net |
Advanced Mechanistic Elucidation of Chemical Reactivity and Biological Interactions
A deeper understanding of the chemical reactivity and biological interactions of this compound is crucial for unlocking its full potential. Future research in this area will likely involve a combination of experimental and computational techniques.
Computational Modeling: Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.orgresearchgate.net These computational approaches can help to predict reaction mechanisms and guide the design of new derivatives with enhanced properties.
Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and mass spectrometry, coupled with X-ray crystallography, will continue to be essential for elucidating the precise three-dimensional structure and intermolecular interactions of this compound and its derivatives. nih.govnih.govmdpi.com
Mechanistic Probes: The design and synthesis of molecular probes based on the this compound scaffold can help to identify and characterize its biological targets and elucidate its mechanism of action.
Exploration of Novel Biological Targets and Pathways (in vitro/in silico)
The quinolone scaffold is a well-established pharmacophore with a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.netnih.gov Future research will focus on identifying novel biological targets and pathways for this compound and its derivatives.
In Silico Screening: Virtual screening and molecular docking studies can be employed to predict the binding affinity of this compound derivatives to a wide range of biological targets, including enzymes and receptors implicated in various diseases. rsc.orgresearchgate.netnih.govnih.gov This computational approach can help to prioritize compounds for further experimental evaluation.
In Vitro Assays: High-throughput screening of compound libraries against various cell lines and enzymatic assays will be instrumental in identifying new biological activities. nih.govmdpi.com For instance, studies have already shown the potential of quinolone derivatives against cancer cell lines like HCT116, A549, PC3, and MCF-7. rsc.orgnih.govresearchgate.net
Target Identification and Validation: Once a promising biological activity is identified, further studies will be required to pinpoint the specific molecular target and validate its role in the observed effect. This may involve techniques such as affinity chromatography, proteomics, and genetic approaches.
Application of this compound as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The presence of multiple reactive sites on the this compound scaffold makes it an attractive building block for the synthesis of more complex molecules. chemrxiv.org Future research will likely explore its use in the construction of novel heterocyclic systems and natural product analogues.
Multicomponent Reactions: The development of novel multicomponent reactions involving this compound could provide a rapid and efficient route to structurally diverse and complex molecules. nih.gov
Cascade Reactions: The design of cascade reactions, where a single synthetic operation triggers a series of bond-forming events, can lead to the elegant and efficient construction of intricate molecular architectures from this versatile intermediate.
Synthesis of Privileged Scaffolds: This compound can serve as a key intermediate in the synthesis of other "privileged structures," which are molecular frameworks that are known to bind to multiple biological targets. nih.gov
Investigation of Materials Science Applications and Advanced Functional Materials Development
Beyond its biological applications, the unique photophysical and electronic properties of the quinolone ring system suggest potential applications in materials science. nih.gov Future research could explore the development of advanced functional materials based on this compound.
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of quinolone derivatives could be harnessed for the development of new materials for OLEDs. mdpi.com
Sensors: The ability of the quinolone scaffold to interact with metal ions and other analytes could be exploited in the design of chemical sensors. mdpi.com
Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with tailored optical, electronic, or mechanical properties. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-4-hydroxyquinolin-2(1H)-one, and how can reaction conditions be monitored for yield optimization?
- Methodological Answer : The synthesis of brominated quinolinones typically involves condensation reactions between substituted anilines and β-keto esters. For example, the Knorr synthesis can be adapted by using 1H NMR spectroscopy to monitor intermediates and optimize reaction parameters such as solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and reaction time (6–24 hours). Thin-layer chromatography (TLC) is recommended for real-time tracking of reaction progress . Post-synthesis, recrystallization in ethanol/water mixtures improves purity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., bromine at position 5, hydroxyl at position 4).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₆BrNO₂) and isotopic patterns.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).
- HPLC with UV detection : Quantifies purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How do structural modifications at positions 4 and 5 influence the biological activity of quinolin-2(1H)-one derivatives?
- Methodological Answer : Comparative studies of analogs (e.g., 6-bromo vs. 5-bromo derivatives) reveal that bromine position affects binding to biological targets like kinases or sirtuins. For instance:
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in activity data (e.g., conflicting IC₅₀ values in cancer cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time). To address this:
- Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Perform dose-response curves across multiple cell lines (e.g., MCF-7, HeLa) with controls for cytotoxicity (e.g., MTT assay).
- Validate target engagement using Western blotting (e.g., apoptosis markers like caspase-3) .
Q. What strategies can enhance the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : React with sodium or potassium hydroxide to improve aqueous solubility.
- Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release.
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance gastrointestinal absorption, followed by enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
